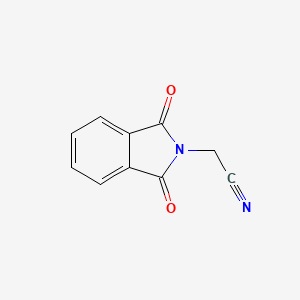

2-(1,3-Dioxoisoindolin-2-yl)acetonitril

Übersicht

Beschreibung

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.

The exact mass of the compound (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebs- und Antioxidationsmittel

Diese Verbindung wurde bei der Synthese von 1-(1,3-Dioxoisoindolin-2-yl)-3-Arylurea-Analoga verwendet, die vielversprechende Ergebnisse als Antikrebs- und Antioxidationsmittel gezeigt haben. Zum Beispiel zeigte 1-(4-Bromphenyl)-3-(1,3-Dioxoisoindolin-2-yl)harnstoff eine signifikante Antikrebsaktivität gegen verschiedene Krebszelllinien, einschließlich nicht-kleinzelligem Lungenkrebs, ZNS, Melanom, Nieren-, Prostata- und Brustkrebs .

Antibakterielle Bewertung

Die aus dieser Chemikalie synthetisierten Verbindungen wurden auf eine überlegene antibakterielle Aktivität gegen drei grampositive und drei gramnegative Bakterien untersucht .

Synthese von elektrophilen Reagenzien

Eine effiziente Synthese des elektrophilen Reagenzes - (1,3-Dioxoisoindolin-2-yl)‑diethylphosphorothioat (SDDP) wird beschrieben. Die synthetischen Anwendungen von SDDP, bei denen die Übertragung der SP (O) (OEt)-Gruppierung erfolgt, wurden untersucht .

Pharmazeutische Synthese

Diese aromatischen Verbindungen, die durch einen Isoindolinkern und Carbonylgruppen an den Positionen 1 und 3 gekennzeichnet sind, haben aufgrund ihres potenziellen Einsatzes in verschiedenen Bereichen wie der pharmazeutischen Synthese erhebliche Aufmerksamkeit erregt .

Herbizide

Die N-Isoindolin-1,3-dion-Heterocyclen, die aus dieser Verbindung synthetisiert werden können, haben Anwendungen bei der Entwicklung von Herbiziden gefunden .

Farbstoffe und Farbpigmente

Diese Verbindungen wurden auch bei der Synthese von Farbstoffen und Farbpigmenten verwendet .

Biologische Aktivität

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H8N2O2

- Molecular Weight : 216.19 g/mol

- CAS Number : 1253955-09-7

The biological activity of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is primarily attributed to its ability to interact with various biological targets. It has shown potential as an intermediate in the synthesis of compounds used for treating glaucoma, specifically as a precursor for netarsudil .

Antioxidant Properties

Research indicates that compounds similar to (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of isoindole compounds possess anti-inflammatory activity. For instance, the compound has been evaluated in the context of inhibiting inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations suggest that (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile may exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics as resistance to existing drugs continues to rise .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing various derivatives of isoindole compounds and evaluating their biological activities. The results indicated that modifications at specific positions could enhance both the potency and selectivity against targeted biological pathways .

- Anti-inflammatory Studies : Another research effort explored the anti-inflammatory effects of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile in animal models. The findings showed a significant reduction in inflammatory markers compared to control groups .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTIDLYAIIARFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323370 | |

| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-20-4 | |

| Record name | 3842-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(CYANOMETHYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 2-(1,3-dioxoisoindolin-2-yl)acetonitrile and what are some key structural features observed in its crystal form?

A1: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile (C10H6N2O2) consists of an acetonitrile group linked to a 1H-isoindole-1,3(2H)-dione unit. In its crystal form, the molecule exhibits a dihedral angle between these two units, with values of 69.0° and 77.0° observed for the two independent molecules present within the asymmetric unit []. This structural information is crucial for understanding potential interactions with other molecules and for computational modeling studies.

Q2: How is 2-(1,3-dioxoisoindolin-2-yl)acetonitrile utilized in chemical synthesis?

A2: 2-(1,3-dioxoisoindolin-2-yl)acetonitrile serves as a valuable precursor in organic synthesis. Specifically, it acts as a reactant in the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione via a [2+3] cycloaddition reaction with sodium azide using the Koguro method []. This reaction highlights the compound's versatility in constructing more complex molecules with potential biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.